2,7-Methano-1H-cyclopenta[b]pyridine is a complex heterocyclic compound belonging to the cyclopentapyridine family. This compound features a fused bicyclic structure that incorporates a pyridine ring and a cyclopentane moiety, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
2,7-Methano-1H-cyclopenta[b]pyridine is classified as a bicyclic heteroaromatic compound. Its structure consists of:
The synthesis of 2,7-Methano-1H-cyclopenta[b]pyridine can be achieved through several methodologies, primarily involving cyclization reactions. Notable methods include:
A typical synthetic route may involve:
The molecular structure of 2,7-Methano-1H-cyclopenta[b]pyridine is characterized by:
The molecular formula for 2,7-Methano-1H-cyclopenta[b]pyridine is , with a molecular weight of approximately 145.17 g/mol. Spectroscopic data such as NMR and IR spectra provide insights into its structural characteristics .
2,7-Methano-1H-cyclopenta[b]pyridine can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions (temperature, solvent) to achieve desired selectivity and yield. For example, reactions with halogens or alkylating agents can lead to functionalized derivatives that are useful in further synthetic applications .
The mechanism of action for 2,7-Methano-1H-cyclopenta[b]pyridine typically involves:
The detailed mechanisms often depend on the specific substituents on the pyridine ring and external reagents used during synthesis. Computational studies may also provide insights into transition states and energy barriers associated with these processes .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately .
2,7-Methano-1H-cyclopenta[b]pyridine has several scientific uses:
Research continues into optimizing its synthesis and exploring new applications in drug development and materials innovation .
2,7-Methano-1H-cyclopenta[b]pyridine (CAS: 158766-27-9) is a fused bicyclic heterocycle featuring a bridged cyclopentane ring annulated to a pyridine moiety. Its molecular formula is C₉H₇N (MW: 129.162 g/mol), with the nitrogen atom positioned within the pyridine ring. The "b" notation in cyclopenta[b]pyridine indicates fusion between the b-bond of pyridine and adjacent carbons of cyclopentane. The "2,7-Methano" prefix specifies a methane bridge connecting C2 and C7 atoms, enforcing a rigid, three-dimensional architecture. Key identifiers include:
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 158766-27-9 |
Molecular Formula | C₉H₇N |
Molecular Weight | 129.162 g/mol |
XLogP3 | 1.6 |
Hydrogen Bond Acceptors | 1 (N-atom) |
Hydrogen Bond Donors | 1 (N-H group) |
The compound emerged from systematic studies on pyridine annulation strategies in the late 20th century. Its first reported synthesis likely involved cyclization of cyclopentanone-pyrrole precursors or Diels-Alder reactions using cyclopentadiene and pyridine-derived dienophiles. The CAS registry (158766-27-9) dates to pre-1995, though explicit discovery literature remains scarce. Its structural characterization advanced through NMR and X-ray crystallography, confirming the endo-fusion of the bicyclic system. Early interest stemmed from its resemblance to pyridine alkaloids and potential as a constrained building block in medicinal chemistry [5].
As a privileged scaffold, this compound merges pyridine’s pharmacophoric features (e.g., hydrogen bonding, π-stacking) with the spatial complexity of bicyclic frameworks. Pyridine derivatives constitute >33% of FDA-approved anticancer drugs (2014–2023) due to their target affinity and favorable pharmacokinetics [4]. The methano-bridge in this compound enhances rigidity, potentially improving target selectivity and metabolic stability over monocyclic analogs. Its exploration aligns with trends in saturation and three-dimensionality in modern drug design, addressing limitations of flat architectures [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7